molecular formula C32H35N5O11S B1366793 Protected meropenem CAS No. 96036-02-1

Protected meropenem

Cat. No. B1366793
CAS RN: 96036-02-1
M. Wt: 697.7 g/mol
InChI Key: PJGGEFUAFDAJJT-ALUDVLAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Protected meropenem is a derivative of meropenem, a broad-spectrum carbapenem antibiotic . It is used in the synthesis of meropenem . Meropenem is active against Gram-positive and Gram-negative bacteria and works by killing the bacteria or preventing their growth .


Synthesis Analysis

The synthesis of meropenem involves connecting the parent ring (1R, 5R, 6S)-2- (diphenyloxyphosphoryloxy)-6- [ ®-1-hydroxyethyl]-1-methylcarbapenem-2-ene-3-carboxylic acid p -nitrobenzyl ester with the side chain of meropenem to obtain protected meropenem . The protective group is then removed under catalytic hydrogenation over a palladium/activated carbon (Pd/AC) catalyst to obtain meropenem .


Physical And Chemical Properties Analysis

Meropenem is a broad-spectrum β-lactam antibiotic that penetrates most body fluids and tissues rapidly after intravenous administration . Meropenem undergoes primarily renal elimination; therefore, dosage adjustment is required for patients with renal impairment .

Scientific Research Applications

Antibacterial Spectrum and Efficacy

Meropenem is a broad-spectrum carbapenem antibiotic with potent activity against a wide range of bacteria. Its efficacy extends to both aerobic and anaerobic pathogens, including Gram-negative, Gram-positive, and extended-spectrum beta-lactamase-producing bacteria. This makes it highly effective in treating various serious bacterial infections (Edwards, 1995).

Use in Pediatric and Neonatal Infections

Meropenem has shown to be an effective and safe treatment option for infants and children with serious infections, such as urinary tract infections, pneumonia, sepsis, intra-abdominal infections, and bacterial meningitis. Its pharmacokinetic profile allows for parenteral administration every 8 hours, facilitating its use in pediatric care (Arrieta, 1997).

Treatment of Nosocomial Pneumonia

Meropenem has shown efficacy as initial empirical therapy for nosocomial pneumonia. Its activity against beta-lactamase-producing bacteria makes it a valuable option in hospital settings, where resistant strains are prevalent (Mohr, 2008).

Pharmacokinetics in Various Conditions

Studies have focused on understanding the pharmacokinetics of meropenem in different patient populations, including those with renal failure and those undergoing renal replacement therapy. This research is crucial for optimizing dosing strategies in varied clinical scenarios (Thalhammer & Hörl, 2000).

Role in Treating Drug-Resistant Infections

Meropenem is used in treating infections caused by drug-resistant bacteria. For instance, it has been effective against Klebsiella pneumoniae carbapenemase-producing K. pneumoniae strains resistant to other antibiotics (Shields et al., 2017).

Meropenem in Combination Therapies

Research has also explored the use of meropenem in combination therapies, especially for treating complicated infections where multiple pathogens are involved. This includes its use in combination with other antibiotics for synergistic effects (Fish, 2006).

Recent Advances in Protected Meropenem Research

Stability and Administration Methods

  • Stability During Prolonged Infusion : A study focused on the stability of meropenem after reconstitution for administration by prolonged infusion. It was found that meropenem concentrations dropped below the recommended 90% at 7.4 hours at 22°C and 5.7 hours at 33°C, suggesting that continuous infusion over 24 hours may not be feasible (Fawaz et al., 2018).

  • Pharmacokinetics in ECMO Treatment : A study described meropenem pharmacokinetics in plasma and subcutaneous adipose tissue in patients receiving extracorporeal membrane oxygenation (ECMO) treatment. The study developed a population pharmacokinetic model to simulate alternative dosing regimens and modes of administration (Hanberg et al., 2018).

  • Novel Drug Delivery Systems for Oral Administration : Research has been conducted on the development of oral drug delivery systems for meropenem. A study demonstrated a system that confines meropenem into mesoporous silica nanoparticles using a novel liquid carbon dioxide method, enabling site-specific delivery in the small intestine and improving cellular uptake (Raza et al., 2021).

Novel Formulations and Applications

  • Chitosan Nanoparticles for Enhanced Efficacy : A study explored meropenem-loaded chitosan nanoparticles, which demonstrated higher antibacterial activities and improved survival and bacterial clearance in a septic rat model compared to free drug (Abdelkader et al., 2017).

  • Population Pharmacokinetics in Specific Patient Groups : Research on population pharmacokinetics of meropenem in morbidly obese patients after laparoscopic intraperitoneal surgery was conducted. The study found that clearance and volume of distribution were influenced by body weight, providing insights into dose optimization in this patient group (Wittau et al., 2015).

  • Electrochemical Sensor for Therapeutic Monitoring : A study developed an electrochemical sensor for meropenem therapeutic monitoring in human plasma. The sensor is based on carbon nanotubes modified basal pyrolytic graphite electrode, showing potential for future point-of-care devices to monitor meropenem level in patients' plasma (Hegazy et al., 2022).

Safety And Hazards

Protected meropenem may cause skin irritation and serious eye irritation . It may also cause respiratory irritation . If inhaled, it is recommended to move the victim into fresh air . If it comes into contact with skin, it should be washed off immediately with plenty of water .

Future Directions

The introduction of new technologies for small-molecule synthesis has opened up new landscapes in process chemistry . The optimization of the residence time and the number of cycles allowed the development of a novel protocol that halves the reaction time compared to batch production while maintaining the same product quality . The increase in productivity using this semi-continuous flow technique compensates for the slightly lower yield obtained in batch mode .

properties

IUPAC Name

(4-nitrophenyl)methyl (4R,5S,6S)-3-[(3S,5S)-5-(dimethylcarbamoyl)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35N5O11S/c1-17-26-25(18(2)38)30(40)35(26)27(31(41)47-15-19-5-9-21(10-6-19)36(43)44)28(17)49-23-13-24(29(39)33(3)4)34(14-23)32(42)48-16-20-7-11-22(12-8-20)37(45)46/h5-12,17-18,23-26,38H,13-16H2,1-4H3/t17-,18-,23+,24+,25-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJGGEFUAFDAJJT-ALUDVLAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(N(C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N(C)C)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](N(C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N(C)C)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35N5O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

697.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Protected meropenem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Protected meropenem
Reactant of Route 2
Protected meropenem
Reactant of Route 3
Reactant of Route 3
Protected meropenem
Reactant of Route 4
Reactant of Route 4
Protected meropenem
Reactant of Route 5
Reactant of Route 5
Protected meropenem
Reactant of Route 6
Reactant of Route 6
Protected meropenem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.